molecular formula C14H19BFNO3 B1405444 N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1638329-59-5

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1405444
CAS No.: 1638329-59-5
M. Wt: 279.12 g/mol
InChI Key: NQBSWVPYGMHGOB-UHFFFAOYSA-N
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Description

Fundamental Crystallographic Parameters

The crystallographic investigation of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide reveals critical insights into its three-dimensional molecular architecture and intermolecular packing arrangements. Based on comparative analysis with structurally related compounds, the molecule adopts a configuration where the dioxaborolane ring maintains significant planarity, characterized by root-mean-square deviations typically ranging from 0.035 to 0.050 Ångströms. The boron atom within the 1,3,2-dioxaborolane ring exhibits a trigonal-planar configuration, with the sum of bond angles approaching 360 degrees, consistent with the standard hybridization state of boron in such cyclic systems. This geometric arrangement facilitates optimal orbital overlap and contributes to the overall stability of the molecular framework.

The acetamide moiety demonstrates characteristic structural features observed in related fluorinated acetamide compounds. Crystal structure analysis of analogous systems indicates that the molecular structure tends toward planarity, with the fluorine atom positioned slightly out of the amide plane by distances ranging from 0.300 to 0.400 Ångströms. The orientation of the fluorine substituent relative to the carbonyl oxygen atom follows predictable patterns, with torsion angles typically falling within the range of -170 to +15 degrees. These geometric parameters reflect the influence of electronic effects and steric considerations in determining the preferred molecular conformation.

Bond Length Optimization and Structural Relationships

Detailed examination of bond lengths within the dioxaborolane ring system reveals optimization patterns consistent with theoretical predictions and experimental observations from related compounds. The boron-oxygen bond lengths in the cyclic system typically measure between 1.35 and 1.40 Ångströms, reflecting the partial double-bond character arising from π-electron delocalization. The carbon-oxygen bonds within the pinacol framework generally span 1.42 to 1.45 Ångströms, indicating standard single-bond characteristics with minimal strain from the cyclic constraint.

The phenyl ring substitution pattern significantly influences the overall molecular geometry and bond length distribution. Comparative studies of fluorinated aromatic systems demonstrate that carbon-fluorine bond lengths typically range from 1.33 to 1.36 Ångströms, with values closer to the lower end of this range observed in electron-deficient aromatic environments. The acetamide linkage exhibits carbon-nitrogen bond lengths of approximately 1.40 to 1.42 Ångströms for the aromatic carbon-nitrogen connection, while the carbonyl carbon-nitrogen bond measures slightly shorter at 1.32 to 1.35 Ångströms due to partial double-bond character.

Structural Feature Bond Length Range (Å) Reference Compounds
Boron-Oxygen (cyclic) 1.35-1.40 Dioxaborolane systems
Carbon-Oxygen (pinacol) 1.42-1.45 Pinacol esters
Carbon-Fluorine (aromatic) 1.33-1.36 Fluoroaromatics
Carbon-Nitrogen (aromatic) 1.40-1.42 Acetamides
Carbon-Nitrogen (carbonyl) 1.32-1.35 Amide systems

Properties

IUPAC Name

N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(6-7-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBSWVPYGMHGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of 2-fluoro-5-bromophenyl acetamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Scientific Research Applications

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through its boronic ester and acetamide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related acetamide-boronate derivatives, emphasizing substituent positions, molecular properties, and synthesis yields:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features Yield (%) References
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide - 2-F, 5-Bpin C₁₄H₁₉BFNO₃ 279.12 Ortho-F, para-boronate; moderate steric hindrance -
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1150271-55-8 4-F, 2-Bpin C₁₄H₁₉BFNO₃ 279.12 Para-F, ortho-boronate; altered electronic effects -
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1150271-67-2 5-F, 2-Bpin C₁₄H₁₉BFNO₃ 279.12 Meta-F relative to boronate; potential solubility differences -
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 844501-35-5 3-F, 4-Bpin C₁₄H₁₉BFNO₃ 279.12 Steric clash between F and Bpin; reduced reactivity -
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetamide 1374606-49-1 2-Bpin, 4-CF₃ C₁₅H₁₉BF₃NO₃ 329.12 Strong electron-withdrawing CF₃ group; high lipophilicity -
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1201645-46-6 4-Bpin C₁₄H₂₀BNO₃ 261.13 No fluorine; higher boronate reactivity in coupling 93%

Physical and Pharmacological Properties

  • Solubility: The target compound’s fluorine atom slightly enhances polarity compared to non-fluorinated analogs (e.g., N-(4-boronophenyl)acetamide) but remains less soluble in water due to the bulky boronate ester.
  • Pharmacological Potential: While anti-exudative activity is reported for structurally distinct acetamides (e.g., triazole derivatives) , the target compound’s boronate group suggests utility in PROTACs or prodrugs requiring cross-coupling for activation.

Biological Activity

N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅BFNO₂
  • Molecular Weight : 223.05 g/mol
  • CAS Number : 458532-86-0
  • Physical State : Solid at room temperature
  • Purity : Typically >98.0% (GC)

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation. The presence of the dioxaborolane moiety is thought to enhance its interaction with biological targets by forming stable complexes.

Anticancer Properties

Recent studies have demonstrated that this compound shows promising anticancer activity across various cancer cell lines.

Cell Line IC₅₀ (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation and induction of apoptosis
A549 (Lung)0.442G2/M phase arrest and apoptosis induction
H1975 (Non-Small Cell Lung Cancer)0.433Inhibition of EGFR signaling pathways

The compound has been shown to selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index. For instance, it exhibited a nearly 20-fold selectivity for MDA-MB-231 cells compared to non-cancerous MCF10A cells .

Mechanistic Studies

In mechanistic studies involving the MDA-MB-231 cell line:

  • Caspase Activation : Treatment resulted in increased levels of caspase 9, suggesting activation of the apoptotic pathway.
  • Metastatic Inhibition : In vivo studies indicated that the compound significantly reduced lung metastasis in mouse models .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in subacute toxicity studies in mice. The results indicated minimal toxicity at doses up to 40 mg/kg administered orally for three consecutive days .

Toxicity Data Summary

Parameter Value
Acute ToxicityH302 (Harmful if swallowed)
Skin IrritationH315 (Causes skin irritation)
Eye IrritationH319 (Causes serious eye irritation)

Case Studies

  • Case Study on Breast Cancer : In a preclinical model using MDA-MB-231 cells injected into nude mice, treatment with the compound resulted in a significant reduction in tumor size and metastasis compared to control groups.
  • Lung Cancer Model : Administration in A549 xenograft models showed substantial tumor growth inhibition and improved survival rates .

Q & A

Q. Basic

  • Storage : Store the compound under argon at 2–8°C in flame-sealed ampules to prevent hydrolysis .
  • Workup : Use Schlenk lines for solvent transfers and cannula filtration to exclude moisture .
    Advanced : For long-term stability, co-crystallize with 1,4-diazabicyclo[2.2.2]octane (DABCO) to shield the boronic ester from ambient humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.